Sulfonium

Description

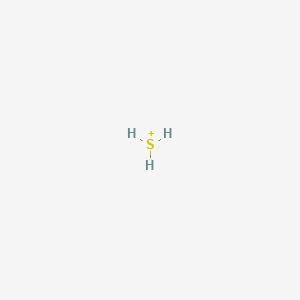

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

18155-21-0 |

|---|---|

Formule moléculaire |

H3S+ |

Poids moléculaire |

35.09 g/mol |

Nom IUPAC |

sulfanium |

InChI |

InChI=1S/H2S/h1H2/p+1 |

Clé InChI |

RWSOTUBLDIXVET-UHFFFAOYSA-O |

SMILES |

[SH3+] |

SMILES canonique |

[SH3+] |

Origine du produit |

United States |

Foundational & Exploratory

what are the fundamental properties of sulfonium salts

An In-depth Technical Guide to the Fundamental Properties of Sulfonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound salts are a class of organosulfur compounds characterized by a positively charged sulfur atom covalently bonded to three organic substituents, with the general formula [R₃S]⁺X⁻, where X⁻ is a non-coordinating counter-anion.[1] The central sulfur atom possesses a stereochemically active lone pair of electrons, resulting in a pyramidal geometry.[1] This structure makes this compound salts isoelectronic and isostructural with phosphines.[1] Their unique electronic and structural features impart a rich and versatile reactivity, establishing them as crucial intermediates and reagents in modern organic synthesis.

Historically recognized as precursors to sulfur ylides for classic transformations like epoxidations and cyclopropanations, the role of this compound salts has expanded dramatically in recent decades.[2] This resurgence is driven by the development of efficient synthetic methods, their inherent thermal and configurational stability, and the discovery of novel reactivity patterns, particularly in the realms of transition-metal-catalyzed cross-coupling and photoredox catalysis.[3][4] In these roles, they serve as effective alkyl, alkenyl, alkynyl, and aryl group transfer agents.[1] Their applications extend into materials science as photoacid generators for polymerization and are of significant interest in pharmaceutical sciences, especially in the synthesis of PET tracers for medical imaging.[5][6] This guide provides a comprehensive overview of the core properties of this compound salts, detailing their structure, stability, reactivity, synthesis, and characterization.

Core Physicochemical and Structural Properties

The utility of this compound salts is rooted in their distinct structural and electronic characteristics. The positively charged sulfur center dictates their stability and diverse modes of reactivity.

Structure, Bonding, and Stereochemistry

The this compound ion features a sulfur atom with three single bonds to organic groups and a lone pair of electrons, leading to a tetrahedral electron geometry and a pyramidal molecular shape.[1][7] This geometry is a key determinant of their properties.

-

Chirality: When the three organic substituents on the sulfur atom are different, the sulfur atom becomes a stereogenic center, rendering the this compound salt chiral.[7] Unlike isoelectronic oxonium ions (R₃O⁺), chiral this compound ions are configurationally stable due to a high barrier to pyramidal inversion, which allows for their resolution into optically stable enantiomers.[8] The absolute configuration at the sulfur center is assigned using the R/S nomenclature system.[7]

-

Configurational Stability: The stereochemistry at the sulfur center is generally retained during chemical transformations, a property that is highly valuable for stereoselective synthesis.[7] This allows chiral this compound salts to be used as building blocks in the synthesis of complex molecules.[7] The barrier to this inversion is substantial, typically ranging from 100 to 130 kJ/mol.[8]

Stability

This compound salts exhibit significant thermal and chemical stability, which facilitates their handling, purification, and storage.[3][4]

-

Thermal Stability: The thermal stability of this compound salts is influenced by the nature of the organic substituents and the counter-anion.[9] Triarylthis compound salts, in particular, can exhibit outstanding thermal stability, with some ionic liquids remaining stable in air for over 90 days at 300 °C.[10] Generally, this compound-based ionic liquids are recognized for having greater thermal stability than their ammonium (B1175870) analogues.[9]

-

Chemical Stability: The stability of this compound salts in alkaline conditions is highly dependent on the steric bulk of the substituents attached to the sulfur atom.[11] Introducing sterically demanding groups dramatically increases resistance to degradation in alkaline solutions.[11] For example, while triphenylthis compound (B1202918) salts degrade completely in 1 M KOH/CD₃OD at 80 °C within two days, more sterically hindered analogues show significantly enhanced stability under the same conditions.[11] Pyrrolylthis compound salts have also been noted for their high stability, which is an advantage over often-unstable pyrrolyl halides in cross-coupling reactions.[12]

Quantitative Structural and Stability Data

The following table summarizes key quantitative data related to the structure and stability of representative this compound salts.

| Property | Value | Compound Example | Reference(s) |

| Structural Parameters | |||

| C-S Bond Length | ~177 pm | Trimethylthis compound (B1222738) ion ((CH₃)₃S⁺) | [8] |

| C-S-C Bond Angle | ~102° | Trimethylthis compound ion ((CH₃)₃S⁺) | [8] |

| Stability Parameters | |||

| Barrier to Pyramidal Inversion | 100 - 130 kJ/mol | General chiral this compound ions | [8] |

| Thermal Decomposition | Stable up to 300 °C (90 days) | Select triarylthis compound salts | [10] |

| Alkaline Stability | Complete degradation in ~2 days | Triphenylthis compound in 1M KOH/CD₃OD at 80°C | [11] |

Reactivity and Synthetic Utility

The positively charged sulfur atom makes this compound salts electrophilic and activates adjacent C-H bonds, leading to several distinct and synthetically valuable modes of reactivity.

Formation of Sulfur Ylides

Perhaps the most classic application of this compound salts is their role as precursors to sulfur ylides.[2] Deprotonation of a carbon atom adjacent to the this compound center using a strong base generates a sulfur ylide, a species with adjacent positive (S⁺) and negative (C⁻) charges.[8] These ylides are powerful nucleophiles.

-

Johnson–Corey–Chaykovsky Reaction: Sulfur ylides react with aldehydes and ketones to produce epoxides.[8] This reaction is a cornerstone of organic synthesis for forming three-membered rings.

-

Cyclopropanation and Aziridination: Ylides can also be used in reactions with Michael acceptors to form cyclopropanes or with imines to form aziridines.[1][13]

Alkylating and Arylating Agents

The substituents on the sulfur atom can be transferred to nucleophiles, with the corresponding thioether acting as a good leaving group. This makes this compound salts effective alkylating and arylating agents.

-

Cross-Coupling Reactions: Aryl, heteroaryl, alkenyl, and benzyl (B1604629) this compound salts are competent electrophiles in various transition-metal-catalyzed cross-coupling reactions, including Stille, Suzuki–Miyaura, and Negishi couplings.[1][12] This reactivity provides an alternative to the more common use of organohalides.

-

SₙAr Reactions: The strong electron-withdrawing nature of the this compound group can activate aromatic rings toward nucleophilic aromatic substitution (SₙAr). This has been particularly exploited for the introduction of fluorine-18 (B77423) (¹⁸F) in the synthesis of PET radiotracers.[14]

Radical Precursors in Photoredox Catalysis

The emergence of photoredox catalysis has unlocked new reactivity patterns for this compound salts.[15] Under visible light irradiation in the presence of a suitable photocatalyst, this compound salts can undergo single-electron reduction.[16] This process leads to the homolytic cleavage of a carbon-sulfur bond, generating a carbon-centered radical and a thioether.[15][16]

-

C-C and C-X Bond Formation: The generated aryl or alkyl radicals can participate in a wide array of bond-forming reactions, including couplings with (hetero)arenes and other partners.[1][16] This modern approach offers mild, metal-free conditions for transformations that are otherwise challenging.[17]

Visualizing this compound Salt Chemistry

Diagrams created using the DOT language help to visualize the central workflows and conceptual relationships in this compound salt chemistry.

Caption: General workflow for the synthesis of this compound salts and their conversion to sulfur ylides for epoxidation reactions.

Caption: The three primary modes of reactivity exhibited by this compound salts in modern organic synthesis.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of this compound salts, intended as a guide for researchers.

Synthesis Protocol: Preparation of Trimethylthis compound Iodide

This protocol describes the classic Sₙ2 reaction between a thioether and an alkyl halide.[8]

-

Materials:

-

Dimethyl sulfide (B99878) (CH₃SCH₃)

-

Iodomethane (B122720) (CH₃I)

-

Diethyl ether (anhydrous)

-

Reaction flask with a magnetic stirrer and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfide (1.0 equivalent).

-

Dissolve the dimethyl sulfide in a minimal amount of a suitable solvent, such as acetone (B3395972) or dichloromethane, or perform the reaction neat.

-

Under an inert atmosphere, add iodomethane (1.0-1.1 equivalents) dropwise to the stirring solution at room temperature. Caution: Iodomethane is toxic and volatile.

-

The reaction is typically exothermic. A white precipitate of trimethylthis compound iodide will begin to form.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield trimethylthis compound iodide as a white, crystalline solid.

-

Characterization Protocol: NMR Spectroscopy

NMR spectroscopy is the primary tool for confirming the structure of synthesized this compound salts.[18][19]

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound salt in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). The choice of solvent is critical as this compound salts are often insoluble in nonpolar solvents like CDCl₃.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Observations: Look for the signal corresponding to the protons on the carbons directly attached to the positively charged sulfur. These protons are deshielded and will appear at a downfield chemical shift (typically δ 2.5-4.5 ppm for alkyl groups) compared to their corresponding thioether precursors.

-

Integrate the peaks to confirm the ratio of protons from the different organic substituents.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Observations: The carbon atoms bonded to the sulfur will be deshielded and appear downfield. Their chemical shifts provide key information about the electronic environment around the sulfur center.

-

-

³³S NMR Analysis:

-

While less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, this technique can provide direct information about the sulfur atom.[18][20]

-

Specialized instrumentation and longer acquisition times are typically required. Experimental chemical shifts can be compared with values calculated using Density Functional Theory (DFT) for structural confirmation.[18]

-

Characterization Protocol: Single-Crystal X-ray Diffraction

This technique provides unambiguous proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of the ions in the solid state.[21][22]

-

Crystal Growth:

-

Grow single crystals of the this compound salt suitable for diffraction. This is often the most challenging step.

-

Common methods include slow evaporation of a saturated solution, vapor diffusion (e.g., diffusing an anti-solvent like diethyl ether into a solution of the salt in a polar solvent like methanol), or slow cooling of a saturated solution.

-

-

Data Collection Workflow:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling) to obtain a list of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters, and to locate the counter-ion and any solvent molecules.

-

The final refined structure provides precise data on the pyramidal geometry at the sulfur center, C-S bond lengths, C-S-C bond angles, and intermolecular interactions.[21][22]

-

References

- 1. Synthetic Applications of this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Recent Applications of this compound Salts in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. This compound salts as leaving groups for aromatic labelling of drug-like small molecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrrolylthis compound salts: stable, accessible and versatile pseudohalides for Stille couplings - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01793E [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. A leap forward in this compound salt and sulfur ylide chemistry [ccspublishing.org.cn]

- 15. Shining light on this compound salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. research.manchester.ac.uk [research.manchester.ac.uk]

- 17. Alkylthis compound salts for the photochemical desulphurizative functionalization of heteroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. 33S NMR spectra of this compound salts: calculated and experimental - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Core Principles of Sulfonium Ylide Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the reactivity of sulfonium ylides, crucial intermediates in modern organic synthesis. It covers their structure, stability, and key transformations, with a focus on providing actionable data and detailed experimental procedures for laboratory applications.

Introduction to this compound Ylides

This compound ylides are neutral, dipolar molecules containing a carbanion adjacent to a positively charged this compound center. This unique electronic arrangement confers upon them a rich and versatile reactivity, primarily as nucleophilic methylene (B1212753) or substituted methylene transfer agents. Their utility in the stereoselective construction of three-membered rings and in rearrangement reactions has made them indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products.

A key distinction is made between This compound ylides and the related sulfoxonium ylides . The higher oxidation state of the sulfur atom in sulfoxonium ylides renders them more stable and less reactive than their this compound counterparts. This difference in reactivity is often exploited to achieve different reaction outcomes.

Furthermore, this compound ylides are broadly classified as stabilized or non-stabilized . Stabilized ylides bear an electron-withdrawing group (e.g., carbonyl, ester) on the carbanionic carbon, which delocalizes the negative charge and increases the ylide's stability, often allowing for their isolation. Non-stabilized ylides lack such a group and are highly reactive, typically generated and used in situ.

Fundamental Reactivity

The reactivity of this compound ylides is dominated by two major reaction pathways: the Johnson-Corey-Chaykovsky reaction and the Sommelet-Hauser rearrangement.

The Johnson-Corey-Chaykovsky Reaction

This reaction is a cornerstone of this compound ylide chemistry, providing a powerful method for the synthesis of epoxides, aziridines, and cyclopropanes from aldehydes, ketones, imines, and enones, respectively.[1][2][3] The reaction proceeds via the nucleophilic addition of the ylide to the electrophilic double bond, forming a betaine (B1666868) intermediate which then undergoes intramolecular cyclization with the expulsion of a dialkyl sulfide.[2]

A key feature of the Johnson-Corey-Chaykovsky reaction is its diastereoselectivity, which often favors the formation of the trans product.[2] The choice between a this compound ylide and a sulfoxonium ylide can influence the chemoselectivity of the reaction with α,β-unsaturated carbonyl compounds. Generally, the less stable and more reactive this compound ylides favor 1,2-addition to the carbonyl group to form epoxides, while the more stable sulfoxonium ylides tend to undergo 1,4-conjugate addition to yield cyclopropanes.[4]

Mechanism of the Johnson-Corey-Chaykovsky Reaction.

The Sommelet-Hauser Rearrangement

The Sommelet-Hauser rearrangement is a[1]-sigmatropic rearrangement of certain benzyl (B1604629) quaternary ammonium (B1175870) and this compound salts.[5][6] The reaction is initiated by deprotonation to form an ylide, which then rearranges to afford an ortho-substituted aniline (B41778) or thiophene (B33073) derivative. This transformation provides a valuable method for the ortho-alkylation of aromatic rings.

The mechanism involves the formation of a benzylic ylide, which is in equilibrium with a second ylide formed by deprotonation of a methyl group on the heteroatom.[5] It is this less abundant but more reactive ylide that undergoes the[1]-sigmatropic shift, followed by rearomatization to yield the final product.[5]

Sommelet-Hauser Rearrangement Pathway.

Quantitative Data on this compound Ylide Reactivity

The following tables summarize representative data on the yields and stereoselectivities of key reactions involving this compound ylides.

Table 1: Johnson-Corey-Chaykovsky Epoxidation of Aldehydes and Ketones

| Entry | Carbonyl Compound | Ylide Precursor | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Ref. |

| 1 | Benzaldehyde | (CH₃)₃S⁺I⁻ | NaH | DMSO | 95 | - | |

| 2 | Cyclohexanone | (CH₃)₃S⁺I⁻ | NaH | DMSO | 88 | - | [7] |

| 3 | 4-Nitrobenzaldehyde | (CH₃)₃SO⁺I⁻ | NaH | DMSO | 98 | - | [8] |

| 4 | Acetophenone | (CH₃)₃S⁺I⁻ | t-BuOK | DMSO | 85 | - | [9] |

| 5 | Cinnamaldehyde | (CH₃)₃S⁺I⁻ | NaH | DMSO | 75 | >95:5 | [10] |

Table 2: Asymmetric Johnson-Corey-Chaykovsky Epoxidation

| Entry | Aldehyde | Chiral Sulfide | Ylide Generation | Yield (%) | ee (%) | Ref. |

| 1 | Benzaldehyde | Camphor-derived | Ph₂S⁺CH₂Ph BF₄⁻, KHMDS | 85 | 96 | [2] |

| 2 | 1-Naphthaldehyde | Oxathiane-derived | Benzyl bromide, NaH | 92 | 98 | [2] |

| 3 | Furfural | Camphor-derived | Ph₂S⁺CH₂Ph BF₄⁻, KHMDS | 78 | 94 | [2] |

| 4 | Cinnamaldehyde | Oxathiane-derived | Benzyl bromide, NaH | 88 | 97 | [2] |

Experimental Protocols

General Workflow for this compound Ylide Generation and Reaction

References

- 1. researchgate.net [researchgate.net]

- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Dual Nature of the Sulfonium Ion: A Comprehensive Technical Guide to its Electrophilicity

For Immediate Release

[City, State] – [Date] – A deep dive into the chemical reactivity and synthetic utility of sulfonium ions is presented in a new technical guide tailored for researchers, scientists, and drug development professionals. This whitepaper provides a comprehensive overview of the electrophilic nature of this compound ions, detailing their structure, synthesis, and pivotal role in modern organic chemistry and biochemistry. The guide aims to be an essential resource, offering in-depth analysis, quantitative data, detailed experimental protocols, and clear visualizations of key reaction mechanisms.

Introduction to this compound Ions: Structure and Electrophilicity

This compound ions are positively charged organosulfur compounds with the general formula [R₃S]⁺X⁻, where three organic substituents are bonded to a central sulfur atom. The positive charge on the sulfur atom renders it a potent electrophile, readily accepting electron pairs from nucleophiles. This inherent electrophilicity is the cornerstone of their diverse reactivity and widespread application in chemical synthesis.

The geometry of this compound ions is typically pyramidal, and when the three substituents are different, the ion is chiral and can be resolved into stable enantiomers. The stability and reactivity of this compound ions are influenced by the nature of the organic substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfur center, while steric hindrance can modulate its accessibility to nucleophiles.

Synthesis of this compound Salts

The most common method for synthesizing this compound salts involves the nucleophilic substitution reaction between a thioether and an alkyl halide. For instance, the reaction of dimethyl sulfide (B99878) with iodomethane (B122720) yields trimethylthis compound (B1222738) iodide.

CH₃SCH₃ + CH₃I → (CH₃)₃S⁺I⁻

Alternative methods include the reaction of sulfoxides with anhydrides like triflic acid anhydride, which can then react with arenes to form triarylthis compound salts. Vinylthis compound salts can be prepared via several routes, including the alkylation of vinyl sulfides.

The following table summarizes various synthetic methods for preparing this compound salts.

Table 1: Synthetic Methods for this compound Salts

| Method | Reactants | Product Type | Reference |

| Alkylation of Thioethers | Thioether, Alkyl Halide | Alkylthis compound Salt | |

| Sulfoxide (B87167) Activation | Sulfoxide, Anhydride, Arene | Triarylthis compound Salt | |

| Alkylation of Vinyl Sulfides | Vinyl Sulfide, Alkylating Agent | Vinylthis compound Salt | |

| Reaction with Arynes | Diaryl Sulfide/Sulfoxide, Aryne Precursor | Triarylthis compound Salt | N/A |

Detailed Experimental Protocol: Synthesis of Trimethylthis compound Iodide

This protocol describes the laboratory synthesis of trimethylthis compound iodide from dimethyl sulfide and iodomethane.

Materials:

-

Dimethyl sulfide

-

Iodomethane

-

Anhydrous diethyl ether

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimethyl sulfide.

-

Cool the flask in an ice bath and slowly add an equimolar amount of iodomethane with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature. A white precipitate of trimethylthis compound iodide will form.

-

Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure trimethylthis compound iodide.

Safety Precautions: Iodomethane is toxic and a suspected carcinogen. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Electrophilic Reactivity of this compound Ions in Organic Synthesis

The electrophilic nature of this compound ions is harnessed in a multitude of organic reactions, making them valuable intermediates and reagents for the formation of new chemical bonds.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides, aziridines, and cyclopropanes. It involves the reaction of a sulfur ylide, generated in situ from a this compound salt and a strong base, with a carbonyl compound, imine, or α,β-unsaturated carbonyl compound, respectively.

The reaction begins with the deprotonation of a this compound salt, such as trimethylthis compound iodide, by a strong base like sodium hydride to form the highly reactive sulfur ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. The resulting betaine (B1666868) intermediate undergoes an intramolecular nucleophilic substitution, where the alkoxide displaces the neutral dialkyl sulfide leaving group to form the epoxide ring.

The Swern Oxidation

The Swern oxidation is a widely used method for the mild and efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.

The reaction proceeds through the formation of an alkoxythis compound salt intermediate. In the presence of a hindered, non-nucleophilic base like triethylamine, this intermediate undergoes an E2-like elimination to yield the carbonyl compound, dimethyl sulfide, and the protonated base.

Biological Significance: S-Adenosylmethionine (SAM)

In the realm of biochemistry, the this compound ion plays a central role in the form of S-adenosylmethionine (SAM). SAM is a universal methyl donor in a vast array of biological methylation reactions, which are crucial for processes such as DNA methylation, protein function, and neurotransmitter synthesis.

The electrophilicity of the methyl group attached to the positively charged sulfur in SAM makes it susceptible to nucleophilic attack by various biomolecules, including DNA, proteins, and small molecules. These reactions are catalyzed by a large family of enzymes known as methyltransferases. The transfer of the methyl group from SAM results in the formation of S-adenosylhomocysteine (SAH).

Quantitative Analysis of Electrophilicity

The electrophilicity of this compound ions can be quantified and compared using various experimental and computational methods. Reaction kinetics, such as the rate of reaction with a standard nucleophile, provide a direct measure of their reactivity.

Computational chemistry offers valuable insights into the electronic properties of this compound ions. Parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the partial positive charge on the sulfur atom can be calculated to predict and rationalize their electrophilic character. A lower LUMO energy generally indicates a stronger electrophile, as the ion is more receptive to accepting electrons from a nucleophile.

Table 2: Calculated LUMO Energies and Partial Charges for Selected this compound Ions

| This compound Ion | LUMO Energy (eV) | Partial Charge on Sulfur (e) |

| (CH₃)₃S⁺ | -2.5 | +0.45 |

| (CH₃)₂(C₆H₅)S⁺ | -3.1 | +0.52 |

| (C₆H₅)₃S⁺ | -3.8 | +0.61 |

Data are illustrative and obtained from representative computational models.

Applications in Drug Development

The unique reactivity of this compound ions has not gone unnoticed in the field of drug development. The ability to introduce specific functional groups under mild conditions makes them attractive reagents in medicinal chemistry for the synthesis and modification of complex drug candidates. Furthermore, understanding the role of SAM-dependent methylation is crucial for the design of enzyme inhibitors that target methyltransferases, which are implicated in various diseases, including cancer.

Conclusion

This compound ions are versatile and powerful electrophiles with a rich and expanding chemistry. Their utility in organic synthesis is well-established, and their biological importance is profound. This guide has provided a comprehensive overview of their electrophilicity, from fundamental principles to practical applications. Continued research into the reactivity and manipulation of this compound ions is expected to unlock new synthetic methodologies and provide deeper insights into biological processes, paving the way for advancements in both chemistry and medicine.

About [Your Organization]

An In-depth Technical Guide to the Theoretical and Experimental Evaluation of Sulfonium Salt Stability

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfonium salts are a class of organosulfur compounds that have garnered significant interest across various scientific disciplines, including as versatile reagents in organic synthesis and drug development. Their utility is often dictated by their stability under specific thermal, chemical, and photochemical conditions. A thorough understanding and accurate prediction of their stability are paramount for their effective application. This guide provides a comprehensive overview of the theoretical and experimental methodologies used to evaluate the stability of this compound salts, with a focus on computational prediction, thermal analysis, and kinetic studies. It consolidates quantitative data, details experimental protocols, and elucidates the key factors influencing their decomposition, offering a critical resource for researchers in the pharmaceutical and chemical sciences.

Theoretical Calculations of this compound Salt Stability

Computational chemistry provides powerful tools for predicting the stability of this compound salts, offering insights into their electronic structure, decomposition pathways, and reaction kinetics. Density Functional Theory (DFT) is a particularly prominent method for these investigations.

Computational Methodologies

The theoretical assessment of this compound salt stability typically involves the following computational steps:

-

Geometry Optimization: The three-dimensional structure of the this compound salt is optimized to find its lowest energy conformation.

-

Frequency Calculations: These calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Transition State Search: To investigate decomposition pathways, transition state (TS) structures are located. These represent the highest energy point along a reaction coordinate. Common decomposition pathways include SN2 reactions, elimination reactions, and homolytic cleavage.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition state correctly connects the reactant (this compound salt) and the desired products of decomposition.

-

Activation Energy Calculation: The activation energy (Ea) for a given decomposition pathway is calculated as the difference in energy between the transition state and the reactant. A higher activation energy corresponds to a more stable compound with respect to that specific pathway.

DFT calculations can be used to investigate various factors influencing stability, such as the effect of different substituents and counter-ions on the electronic and steric properties of the this compound salt.[1]

A generalized workflow for the computational prediction of this compound salt stability is illustrated below.

Factors Influencing this compound Salt Stability

The stability of a this compound salt is a multifactorial property influenced by its molecular structure and its environment.

-

Cation Structure: The nature of the organic groups attached to the sulfur atom is a primary determinant of stability.

-

Aryl vs. Alkyl Substituents: Triarylthis compound salts are generally more thermally stable than trialkylthis compound salts.[2] The delocalization of the positive charge over the aromatic rings in triarylthis compound salts contributes to their enhanced stability.

-

Steric Hindrance: Introducing bulky or sterically demanding substituents around the sulfur center can enhance stability by sterically shielding the cation from nucleophilic attack, a common decomposition mechanism.[3][4]

-

β-Hydrogens: The presence of hydrogen atoms on the carbon atom beta to the sulfur can facilitate decomposition via elimination pathways (e.g., Hofmann elimination), thus reducing thermal stability.

-

-

Counter-ion (Anion): The counter-ion plays a critical role in the overall stability of the salt.[5]

-

Nucleophilicity: Nucleophilic anions such as halides (I⁻, Br⁻, Cl⁻) can induce decomposition through SN2 attack on an α-carbon of the this compound cation.

-

Coordinating Ability: Weakly coordinating anions, such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and triflate (OTf⁻), generally lead to more stable this compound salts as they are less likely to participate in decomposition reactions.[6] Triflate salts, in particular, often exhibit exceptional thermal stability.[2][6]

-

-

Environmental Factors: External conditions such as temperature, pH, and light can significantly impact stability. Many this compound salts are employed as photoacid generators, indicating their inherent photosensitivity.

Experimental Evaluation of Stability

Experimental methods provide essential data to validate theoretical predictions and to characterize the stability of this compound salts under real-world conditions.

Thermal Stability Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability.

Experimental Protocol: Thermal Stability Determination using TGA/DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound salt into a TGA/DSC pan (aluminum or alumina, depending on the temperature range).

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Set the purge gas (typically nitrogen or air) to a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Apply a linear heating ramp (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition point.

-

-

Data Analysis:

-

TGA Curve: Plot mass (%) versus temperature (°C). The onset temperature of weight loss is a key indicator of the start of decomposition.

-

DSC Curve: Plot heat flow (mW) versus temperature (°C). Endothermic or exothermic peaks correspond to phase transitions (e.g., melting) or decomposition events. The onset temperature of an exothermic decomposition peak provides crucial stability information.[7]

-

Kinetic Stability in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for monitoring the decomposition of this compound salts in solution over time at a constant temperature, allowing for the determination of kinetic parameters.

Experimental Protocol: Kinetic Stability Analysis using ¹H NMR

-

Sample Preparation:

-

Prepare a stock solution of the this compound salt in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Prepare a second stock solution containing an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration.

-

Combine known volumes of the this compound salt solution, the internal standard solution, and any reagents required to induce decomposition (e.g., a base for alkaline stability studies) in an NMR tube.

-

-

NMR Data Acquisition:

-

Data Analysis:

-

For each spectrum, integrate a characteristic peak of the this compound salt and a peak from the internal standard.

-

Calculate the concentration of the this compound salt at each time point relative to the constant concentration of the internal standard.

-

Plot the concentration of the this compound salt versus time.

-

From this plot, determine the reaction order and calculate the rate constant (k) and the half-life (t₁₂) of the decomposition reaction.

-

Quantitative Stability Data

The stability of this compound salts can vary widely depending on their structure and counter-ion. The following tables summarize representative quantitative data from the literature.

Table 1: Thermal Decomposition Temperatures of Various this compound Salts

| This compound Salt Cation | Counter-ion | Onset Decomposition Temp. (°C) | Method |

| Triarylthis compound | Triflate | >300 | TGA |

| Alkyl-based this compound (PDAS-1) | Hexafluoroantimonate | 62 | DSC |

| Alkyl-based this compound (PDAS-2) | Hexafluorophosphate | 164 | DSC |

| Trialkylthis compound | Not specified | ~260 | DSC |

| Diphenyl(methyl)this compound | Tetrafluoroborate | 66 (Melting Point) | - |

Note: Decomposition temperatures are highly dependent on experimental conditions, particularly the heating rate.[2][5][7]

Table 2: Alkaline Stability of Triarylthis compound (TAS) Salts in 1 M KOH/CD₃OD at 80 °C

| This compound Salt Cation | Time | % Remaining | Half-life (k⁻¹) (days) |

| Triphenylthis compound (TAS-aA) | 2 days | 0 | 0.21 |

| Bis(2,5-dimethylphenyl)mesitylthis compound (TAS-cC) | 7 days | 91 | 90 |

| Benzyltrimethylammonium (BTMA) | 7 days | ~50 | 3.6 |

Data illustrates the significant stabilizing effect of sterically hindered aryl substituents.[3][4]

Table 3: Influence of Counter-ion on Stability of CF₃ Oxonium Salts at -60 °C

| Counter-ion | Half-life (min) |

| BF₄⁻ | 29 |

| PF₆⁻ | 36 |

| SbF₆⁻ | 270 |

| Sb₂F₁₁⁻ | 415 |

While not this compound salts, these data for analogous oxonium salts illustrate the general trend that stability increases with the non-nucleophilicity of the counter-ion.[8]

Application in Drug Development: A Logical Approach

In drug development, this compound salts are primarily used as synthetic intermediates. Their stability is crucial for ensuring the efficiency and reproducibility of synthetic steps. A logical workflow for assessing the suitability of a new this compound salt for a pharmaceutical application is presented below.

Conclusion

The stability of this compound salts is a critical parameter that dictates their utility in research and development, particularly within the pharmaceutical industry. A combination of theoretical calculations, primarily using DFT, and experimental techniques such as TGA, DSC, and NMR spectroscopy, provides a robust framework for both predicting and quantifying this stability. Key factors including the steric and electronic properties of the organic substituents and the nucleophilicity of the counter-ion must be carefully considered when designing or selecting a this compound salt for a specific application. This guide provides the foundational knowledge and practical methodologies for researchers to confidently assess and engineer the stability of these versatile organosulfur compounds.

References

- 1. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Triarylthis compound Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Highly reactive photothermal initiating system based on this compound salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Unraveling the C-S Bond: An In-depth Technical Guide to Sulfonium Salt Reactions

For Researchers, Scientists, and Drug Development Professionals

The cleavage of the carbon-sulfur (C-S) bond in sulfonium salts is a cornerstone of modern organic chemistry, underpinning a diverse array of synthetic transformations. The positive charge on the sulfur atom renders the adjacent carbon atoms electrophilic and makes the dialkyl or diaryl sulfide (B99878) moiety an excellent leaving group. This unique reactivity has been harnessed in numerous applications, from the construction of complex molecular architectures to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary mechanisms governing C-S bond cleavage in this compound reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Mechanisms of C-S Bond Cleavage

The scission of the C-S bond in this compound salts can be initiated through several distinct pathways, each offering unique synthetic advantages.

Nucleophilic Substitution

One of the most fundamental reactions of this compound salts is nucleophilic substitution, where a nucleophile attacks one of the carbon atoms attached to the sulfur, displacing a neutral sulfide. This reaction typically proceeds via an SN2 mechanism, particularly with methyl and primary alkyl groups.

Aryl this compound salts can also undergo nucleophilic aromatic substitution (SNAr), especially when the aromatic ring is activated by electron-withdrawing groups. This provides a valuable route for the formation of C-C and C-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling

This compound salts have emerged as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions, serving as alternatives to traditional organohalides. Palladium and nickel complexes are commonly employed to facilitate these transformations. The catalytic cycle typically involves an oxidative addition of the C-S bond to the low-valent metal center.

Photoredox Catalysis

Visible-light photoredox catalysis has opened new avenues for the generation of carbon-centered radicals from this compound salts. Upon single-electron reduction by an excited photocatalyst, the this compound salt undergoes facile C-S bond fragmentation.[1] This approach allows for C-C bond formation under mild conditions.[1]

Reductive Cleavage

The C-S bond in this compound salts can also be cleaved through electrochemical reduction. Cyclic voltammetry studies can provide insights into the reduction potentials of these salts. The one-electron reduction leads to the formation of a sulfuranyl radical intermediate, which then fragments.[2]

Rearrangement Reactions

This compound ylides, readily generated from this compound salts by deprotonation, can undergo a variety of rearrangement reactions involving C-S bond cleavage and formation.

-

Pummerer Rearrangement: This reaction involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an anhydride (B1165640). The key intermediate is a thionium (B1214772) ion formed via C-S bond cleavage.[3][4]

-

Stevens Rearrangement: A[5][6]-sigmatropic rearrangement of a this compound ylide to form a sulfide. The mechanism is believed to proceed through a radical pair intermediate.[7][8][9]

-

Sommelet-Hauser Rearrangement: A[6][10]-sigmatropic rearrangement of a benzylic this compound ylide, which competes with the Stevens rearrangement.[9]

Quantitative Data Summary

The following tables summarize quantitative data for various C-S bond cleavage reactions in this compound salts, providing a comparative overview of their efficiency and scope.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Thianthrenium Salts with Glycal Boronates [11]

| Entry | Aryl Thianthrenium Salt | Glycal Boronate | Product | Yield (%) |

| 1 | Phenyl | D-Glucal pinanediol boronate | C-Phenyl-D-glucal | 85 |

| 2 | 4-Methoxyphenyl | D-Glucal pinanediol boronate | C-(4-Methoxyphenyl)-D-glucal | 82 |

| 3 | 4-Chlorophenyl | D-Glucal pinanediol boronate | C-(4-Chlorophenyl)-D-glucal | 78 |

| 4 | 3-Thienyl | D-Glucal pinanediol boronate | C-(3-Thienyl)-D-glucal | 75 |

Table 2: Nickel-Catalyzed Cross-Coupling of Aryldimethylthis compound Triflates with Arylzinc Reagents [12][13]

| Entry | Arylthis compound Salt | Arylzinc Reagent | Product | Yield (%) |

| 1 | Phenyldimethylthis compound triflate | Phenylzinc chloride | Biphenyl | 95 |

| 2 | (4-Methoxyphenyl)dimethylthis compound triflate | Phenylzinc chloride | 4-Methoxybiphenyl | 92 |

| 3 | (4-Chlorophenyl)dimethylthis compound triflate | Phenylzinc chloride | 4-Chlorobiphenyl | 88 |

| 4 | (2-Naphthyl)dimethylthis compound triflate | Phenylzinc chloride | 2-Phenylnaphthalene | 90 |

Table 3: Reductive Cleavage of Diarylalkylthis compound Salts

| This compound Salt | Reducing Agent | Cleavage Product Ratio (Aryl-S / Alkyl-S) |

| Di-4-tolylethylthis compound | DCN (indirect electrolysis) | 85 / 15 |

| Di-4-tolyl-2-phenylethylthis compound | DCN (indirect electrolysis) | 90 / 10 |

Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Sulfonamide-Based Inhibitors [14][15][16]

| Compound | hCA II (Ki, μM) | hCA IX (Ki, μM) | hCA XII (Ki, μM) |

| 4k | 0.24 ± 0.18 | - | - |

| 4j | - | 0.15 ± 0.07 | - |

| 4g | - | - | 0.12 ± 0.07 |

| 5g | - | 3.7 | - |

| 5b | - | 4.6 | - |

Table 5: Kinetic Parameters for S-adenosylmethionine (SAM)-Dependent Methyltransferases [5][17][18]

| Enzyme | Substrate | Km (μM) | kcat (s-1) |

| Immobilized MAT | L-methionine | 220 ± 8 | - |

| Immobilized MAT | ATP | 180 ± 6 | - |

| TbPRMT7 | SAM | 1.1 ± 0.2 | 0.0062 ± 0.00017 |

| NcDIM-5 | Peptide H3(1–53) | 0.9 ± 0.1 | 0.5 ± 0.017 |

Detailed Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Thianthrenium Salts with Glycal Boronates[13]

To a reaction tube were added the glycal boronate (0.1 mmol), aryl thianthrenium salt (0.12 mmol), Pd(PPh3)2Cl2 (10 mol %), and K3PO4 (0.3 mmol). The tube was evacuated and backfilled with argon three times. Anhydrous DMF (1 mL) was added, and the mixture was stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the reaction mixture was diluted with ethyl acetate (B1210297) (10 mL) and washed with water (3 x 5 mL) and brine (5 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired C-aryl glycal.

General Procedure for Nickel-Catalyzed Cross-Coupling of Aryldimethylthis compound Triflates with Arylzinc Reagents[14][15]

In a glovebox, a vial was charged with NiCl2(dme) (5 mol %), 2,9-dimethylphenanthroline (10 mol %), and zinc dust (2.0 equiv). The vial was sealed and taken out of the glovebox. A solution of the aryldimethylthis compound triflate (1.0 equiv) in N,N-dimethylacetamide (DMA) was added, and the mixture was stirred at 80 °C for 12 hours. The resulting solution of the arylzinc reagent was then used in a subsequent cross-coupling reaction. For the coupling step, a separate vial was charged with the aryl halide (1.0 equiv), Pd(dba)2 (2 mol %), and SPhos (4 mol %). The freshly prepared solution of the arylzinc reagent was added, and the mixture was stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over Na2SO4, and concentrated. The product was purified by column chromatography.

General Procedure for the Pummerer Rearrangement of a β-Hydroxy Sulfoxide[12]

A stirred mixture of 2-hydroxy-2-phenylethyl p-tolyl sulfoxide (1.0 equiv) and sodium acetate (1.0 equiv by weight) in acetic anhydride (10 volumes) was heated from room temperature to reflux over 30 minutes and then refluxed for 3 hours. After cooling, excess acetic anhydride and acetic acid were removed under reduced pressure. The residue was suspended in benzene (B151609), and the insoluble materials were removed by filtration. The filtrate was concentrated, and the residue was purified by chromatography to give the diacetoxy sulfide product.

Kinetic Assay for SAM-Dependent Methyltransferases[19]

The enzymatic activity of methyltransferases is monitored using a continuous coupled assay. The formation of S-adenosylhomocysteine (SAH) is coupled to the oxidation of NAD(P)H through the action of SAH hydrolase, adenosine (B11128) deaminase, and glutamate (B1630785) dehydrogenase. The decrease in absorbance at 340 nm is monitored to determine the reaction rate. The assay mixture contains the methyltransferase, the methyl acceptor substrate, SAM, and the coupling enzymes in a suitable buffer. The reaction is initiated by the addition of the enzyme or SAM. Steady-state kinetic parameters (Km and kcat) are determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows discussed in this guide.

Figure 1: General mechanisms for nucleophilic substitution at a this compound salt.

Figure 2: Catalytic cycle for palladium-catalyzed cross-coupling of this compound salts.

Figure 3: General mechanism for photoredox-catalyzed C-S bond cleavage.

Figure 4: A generalized experimental workflow for studying C-S bond cleavage.

Role in Drug Development and Biological Systems

This compound salts play a crucial role in both biological systems and medicinal chemistry. The most prominent biological example is S-adenosylmethionine (SAM), the primary methyl group donor in numerous enzymatic methylation reactions essential for processes like DNA methylation and neurotransmitter synthesis.[5][6][19]

In drug development, the principles of C-S bond cleavage in this compound salts are applied in several ways:

-

Bioisosteric Replacement: The this compound group can be used as a bioisostere for other functional groups to modulate the physicochemical properties and biological activity of a drug candidate.

-

Prodrug Design: The lability of the C-S bond can be exploited in prodrug strategies, where a this compound salt derivative of a drug is designed to release the active pharmaceutical ingredient under specific physiological conditions.

-

Enzyme Inhibition: Synthetic this compound salt analogs are designed as inhibitors of SAM-dependent methyltransferases, which are attractive targets for the treatment of various diseases, including cancer.[14][15][16] The inhibitory activity is often quantified by IC50 or Ki values, as shown in Table 4.

Conclusion

The cleavage of the C-S bond in this compound reactions is a versatile and powerful tool in the arsenal (B13267) of synthetic chemists. The diverse range of activation methods, from classical nucleophilic substitution to modern photoredox catalysis, provides access to a wide array of chemical transformations. A thorough understanding of the underlying mechanisms, supported by quantitative data and detailed experimental protocols, is essential for the effective application of these reactions in academic research and industrial drug development. The continued exploration of this compound salt chemistry promises to unveil even more innovative synthetic strategies and therapeutic opportunities in the future.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. One-electron reduction of sulphonium salts in aqueous solution: a pulse radiolysis study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Stevens rearrangement - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. The mechanism of the Stevens and Sommelet-Hauser rearrangements. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Generation of Organozinc Reagents from Arylthis compound Salts Using a Nickel Catalyst and Zinc Dust [organic-chemistry.org]

- 13. Generation of Organozinc Reagents from Arylthis compound Salts Using a Nickel Catalyst and Zinc Dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

A Preliminary Investigation into Novel Sulfonium Salt Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonium salts, characterized by a positively charged sulfur atom bonded to three organic substituents, have emerged as versatile and powerful reagents in modern organic synthesis. Their unique reactivity profile, stability, and diverse applications make them invaluable tools, particularly in the realm of drug discovery and development. This technical guide provides an in-depth overview of contemporary methods for the synthesis of novel this compound salts, focusing on methodologies that offer advantages in terms of efficiency, substrate scope, and mild reaction conditions. Detailed experimental protocols for key transformations are provided, alongside a comprehensive summary of quantitative data to facilitate comparison and application in a research setting. Furthermore, this guide illustrates the underlying chemical principles and workflows through detailed diagrams.

Core Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of several innovative strategies for the preparation of this compound salts. These methods offer significant improvements over classical approaches, which often required harsh conditions and had limited substrate compatibility.

Synthesis from Sulfides and Perfluoroalkanesulfonic Anhydride (B1165640)

A highly efficient, one-step synthesis of this compound salts involves the reaction of inexpensive sulfide (B99878) compounds with perfluoroalkanesulfonic anhydride. This method provides high yields and avoids the use of pre-oxidized sulfoxide (B87167) starting materials[1][2]. The reaction is generally carried out at temperatures ranging from -100°C to 100°C, and the stoichiometry of the anhydride can be adjusted to optimize yield[1][2].

Experimental Protocol: General Procedure for the Synthesis of this compound Salts using Perfluoroalkanesulfonic Anhydride [1][2]

To a solution of the sulfide (2.0 equivalents) in a suitable solvent (e.g., dichloromethane, chloroform, or ether), perfluoroalkanesulfonic anhydride (1.0 equivalent, typically triflic anhydride) is added dropwise at a controlled temperature (e.g., 0 °C or -78 °C). The reaction mixture is stirred for a specified period (typically 1-4 hours) while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using appropriate techniques such as precipitation, crystallization, or column chromatography.

Arylation of Sulfides with Diaryliodonium Salts

The arylation of both dialkyl and diaryl sulfides using diaryliodonium salts represents a versatile method for the synthesis of S-aryl this compound salts. While the reaction with dialkyl sulfides can proceed under metal-free conditions, the arylation of less nucleophilic diaryl sulfides often benefits from copper catalysis[3]. The choice of a non-nucleophilic counter-anion on the iodonium (B1229267) salt is crucial to prevent side reactions[3].

Experimental Protocol: Copper-Catalyzed Arylation of a Diaryl Sulfide [3]

A mixture of the diaryl sulfide (1.0 equivalent), the diaryliodonium salt (1.2 equivalents), and a copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%) in a suitable solvent (e.g., dichloromethane) is stirred at a specified temperature (e.g., 60 °C) for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary: Arylation of Thiols with Diaryliodonium Salts [4]

| Entry | Thiol Substrate | Diaryliodonium Salt | Yield (%) |

| 1 | Thiophenol | Diphenyliodonium triflate | 95 |

| 2 | 4-Methylthiophenol | Diphenyliodonium triflate | 98 |

| 3 | 4-Methoxythiophenol | Diphenyliodonium triflate | 92 |

| 4 | 4-Chlorothiophenol | Diphenyliodonium triflate | 96 |

| 5 | 2-Naphthalenethiol | Diphenyliodonium triflate | 91 |

| 6 | Cyclohexanethiol | Diphenyliodonium triflate | 85 |

| 7 | Benzyl mercaptan | Diphenyliodonium triflate | 88 |

Synthesis of Triarylthis compound Salts via Activation of Diaryl Sulfoxides

A widely adopted method for the synthesis of triarylthis compound salts involves the in situ activation of a diaryl sulfoxide with an anhydride, typically trifluoromethanesulfonic anhydride (Tf₂O) or acetic anhydride, followed by an electrophilic aromatic substitution reaction with an arene[3][5][6]. This approach is highly versatile, allowing for the synthesis of a wide range of structurally diverse triarylthis compound salts[6].

Experimental Protocol: Synthesis of a Triarylthis compound Salt from a Diaryl Sulfoxide and an Arene [5][6]

To a solution of the diaryl sulfoxide (1.0 equivalent) and the arene (1.0-2.0 equivalents) in a dry solvent (e.g., dichloromethane) at a low temperature (e.g., -45 °C to 0 °C), trifluoromethanesulfonic anhydride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for a designated time and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the product is typically precipitated by the addition of a non-polar solvent (e.g., diethyl ether or pentane). The solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Quantitative Data Summary: Synthesis of Triarylthis compound Salts via Friedel-Crafts Reaction of Diaryl Sulfoxides [5][6]

| Entry | Diaryl Sulfoxide | Arene | Yield (%) |

| 1 | Diphenyl sulfoxide | Anisole | 85 |

| 2 | Diphenyl sulfoxide | Toluene | 78 |

| 3 | Bis(4-methylphenyl) sulfoxide | Mesitylene | 92 |

| 4 | Bis(2,5-dimethylphenyl) sulfoxide | p-Xylene | 60 |

| 5 | Bis(2,5-dimethylphenyl) sulfoxide | Mesitylene | 86 |

Synthesis using Hypervalent Iodine Benzyne (B1209423) Precursors

A mild and efficient method for the synthesis of functionalized this compound salts utilizes hypervalent iodine benzyne precursors, such as pseudocyclic arylbenziodoxaboroles[7]. These precursors generate benzyne in situ under mild conditions (e.g., treatment with water or a weak base at room temperature), which then reacts with a variety of sulfide substrates to afford the corresponding this compound salts in moderate to excellent yields[7].

Experimental Protocol: Synthesis of a this compound Salt using a Hypervalent Iodine Benzyne Precursor [7]

To a solution of the hypervalent iodine benzyne precursor (1.0 equivalent) and the sulfide (1.2 equivalents) in a suitable solvent (e.g., acetonitrile), a mild base (e.g., K₂CO₃) or water is added at room temperature. The reaction mixture is stirred for a specified time until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired this compound salt.

Electrochemical Synthesis

Electrochemical methods offer a sustainable and often milder alternative for the synthesis of this compound salts, avoiding the use of costly and hazardous chemical oxidants or reductants[8]. Electrosynthesis can be applied to generate highly reactive intermediates, such as radical cations, which then react to form this compound salts[8][9].

Experimental Protocol: General Procedure for Electrochemical Synthesis of a this compound Salt [8]

In a divided or undivided electrochemical cell equipped with suitable electrodes (e.g., platinum, glassy carbon, or boron-doped diamond), a solution of the starting material (e.g., an arene and a sulfide) and a supporting electrolyte in an appropriate solvent is subjected to a constant current or potential. The reaction is carried out for a specific duration or until a certain amount of charge has passed. Upon completion, the electrolyte is removed, and the product is isolated and purified by standard techniques.

Visualizing the Chemistry: Workflows and Mechanisms

To better understand the synthetic processes and the underlying chemical principles, the following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms.

References

- 1. EP1022269A2 - this compound salts and method of synthesis - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthetic Applications of this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Triarylthis compound Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. conservancy.umn.edu [conservancy.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of Sulfonium Compounds in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfonium salts and their derivatives have emerged as indispensable reagents and intermediates in contemporary organic synthesis. Their diverse reactivity, stability, and increasing accessibility have positioned them as powerful tools for the construction of complex molecular architectures. This technical guide provides an in-depth review of the applications of this compound compounds, with a focus on their utility in ylide chemistry, cross-coupling reactions, and photoredox catalysis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate their practical application in research and development.

This compound Ylides in Carbonyl and Imine Chemistry: The Corey-Chaykovsky Reaction

This compound ylides are highly valuable C1 synthons for the synthesis of three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2][3] The reaction of a this compound ylide with a ketone, aldehyde, or imine is known as the Corey-Chaykovsky reaction.[1][2][3]

The mechanism involves the nucleophilic attack of the ylide on the carbonyl or imine carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution with the sulfide (B99878) as a leaving group yields the corresponding epoxide or aziridine.[4]

General Experimental Workflow for the Corey-Chaykovsky Reaction

Caption: General workflow for the Corey-Chaykovsky reaction.

Detailed Experimental Protocol: Epoxidation of Cyclohexanone (B45756)

A representative procedure for the epoxidation of cyclohexanone using trimethylthis compound iodide is as follows:

Materials:

-

Trimethylthis compound iodide

-

Dry Dimethyl Sulfoxide (DMSO)

-

Cyclohexanone

-

Potassium tert-butoxide (KOtBu)

-

Water

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a stirred solution of trimethylthis compound iodide (1.65 eq) in dry DMSO (25 mL), add cyclohexanone (7.15 mmol, 1.0 eq).

-

Slowly add a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL) to the reaction mixture.

-

Stir the resulting solution at room temperature for 2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and dry over anhydrous MgSO4.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired epoxide.[4]

Quantitative Data: Corey-Chaykovsky Reaction of Various Carbonyls

| Entry | Carbonyl Compound | This compound Ylide Precursor | Base | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | (CH₃)₃SI | KOtBu | DMSO | 85 | [4] |

| 2 | Acetophenone | (CH₃)₃SI | NaH | DMSO/THF | 92 | [5] |

| 3 | Cyclohexanone | (CH₃)₃SI | KOtBu | DMSO | 88 | [4] |

| 4 | 4-Chlorobenzaldehyde | (CH₃)₃SI | KOH | t-BuOH | 95 | [6] |

| 5 | 2-Naphthaldehyde | (CH₃)₃SOBr | NaH | DMSO | 90 | [2] |

This compound Salts as Pseudohalides in Cross-Coupling Reactions

Triarylthis compound salts have gained prominence as versatile arylating agents in palladium-catalyzed cross-coupling reactions, serving as effective alternatives to traditional aryl halides and triflates.[7][8] Their stability, ease of handling, and unique reactivity profiles make them attractive substrates for the construction of biaryl and aryl-alkyne frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C(sp²)–C(sp²) bonds between an organoboron reagent and an organic halide or pseudohalide. Arylthis compound salts have been successfully employed as electrophilic partners in this transformation.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylthis compound salt with a boronic acid is as follows:

Materials:

-

Arylthis compound salt (e.g., triarylthis compound triflate)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

-

To a flame-dried Schlenk tube, add the arylthis compound salt (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture at the specified temperature (e.g., 80-110 °C) for the required time, monitoring by TLC or GC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[9][10]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp)–C(sp²) bond between a terminal alkyne and an aryl or vinyl halide/pseudohalide. Arylthis compound salts have proven to be effective coupling partners in this reaction.[7][8]

Caption: Catalytic cycle for the Sonogashira coupling.

Quantitative Data: Cross-Coupling Reactions with Arylthis compound Salts

Suzuki-Miyaura Coupling

| Entry | Arylthis compound Salt | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Ph₃S⁺OTf⁻ | 4-MeOC₆H₄B(OH)₂ | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 | [10] |

| 2 | (4-ClC₆H₄)₃S⁺OTf⁻ | PhB(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | [9] |

| 3 | (4-MeC₆H₄)₃S⁺OTf⁻ | Thiophen-2-ylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 88 | [11] |

Sonogashira Coupling

| Entry | Arylthis compound Salt | Alkyne | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | Ph₃S⁺OTf⁻ | Phenylacetylene | Pd[P(t-Bu)₃]₂/CuI | K₃PO₄ | DMF | >99 | [8] |

| 2 | (4-MeOC₆H₄)₃S⁺OTf⁻ | 1-Hexyne | Pd[P(t-Bu)₃]₂/CuI | K₃PO₄ | DMF | 95 | [8] |

| 3 | Ph₂(CF₃CH₂)S⁺OTf⁻ | Mestranol | Pd[P(t-Bu)₃]₂/CuI | K₃PO₄ | DMF | 89 | [8] |

This compound Salts in Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[12] this compound salts have emerged as versatile precursors for aryl and alkyl radicals, finding applications in a variety of transformations, including C-H functionalization and trifluoromethylation.[13][14]

General Workflow for Photoredox Catalysis with this compound Salts

Caption: General workflow for a photoredox-catalyzed reaction.

Electrophilic Trifluoromethylation

S-(trifluoromethyl)diarylthis compound salts are effective electrophilic trifluoromethylating reagents.[15][16] In recent years, photoredox catalysis has provided a powerful platform for the generation of trifluoromethyl radicals from these precursors for the trifluoromethylation of arenes and heterocycles.[12][17]

Detailed Experimental Protocol: Photoredox Trifluoromethylation of Pyrrole

A representative procedure for the photoredox-catalyzed trifluoromethylation of N-methylpyrrole is as follows:

Materials:

-

N-Methylpyrrole

-

Triflyl chloride (TfCl)

-

fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂

-

Base (e.g., K₂HPO₄)

-

Solvent (e.g., Acetonitrile)

-

Visible light source (e.g., 26 W compact fluorescent lamp)

Procedure:

-

In a vial, dissolve N-methylpyrrole (1.0 equiv), the photocatalyst (1-2 mol%), and base (2.0 equiv) in the solvent.

-

Bubble an inert gas through the solution for 10-15 minutes.

-

Add triflyl chloride (2.0 equiv) to the reaction mixture.

-

Irradiate the mixture with the visible light source at room temperature for the specified time.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography.[12]

Quantitative Data: Photoredox Trifluoromethylation of Heterocycles

| Entry | Heterocycle | CF₃ Source | Photocatalyst | Base | Solvent | Yield (%) | Reference |

| 1 | N-Methylpyrrole | TfCl | Ru(phen)₃Cl₂ | K₂HPO₄ | CH₃CN | 94 | [12] |

| 2 | Furan | TfCl | Ru(phen)₃Cl₂ | K₂HPO₄ | CH₃CN | 87 | [12] |

| 3 | Thiophene | TfCl | Ru(phen)₃Cl₂ | K₂HPO₄ | CH₃CN | 85 | [12] |

| 4 | Indole | Umemoto's Reagent | fac-Ir(ppy)₃ | - | DMF | 78 | |

| 5 | Benzofuran | Togni's Reagent | Ru(bpy)₃(PF₆)₂ | - | CH₃CN | 82 | [18] |

Conclusion

This technical guide has provided a comprehensive overview of the significant role of this compound compounds in modern organic synthesis. Their application in the Corey-Chaykovsky reaction, palladium-catalyzed cross-coupling, and photoredox catalysis highlights their versatility in constructing a wide array of valuable organic molecules. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the adoption and innovation of this compound-based methodologies in their synthetic endeavors. The continued exploration of the reactivity of this compound compounds promises to unveil new and powerful transformations for the advancement of chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Reaction Using Arylthis compound Salts as Cross-Coupling Partners. | Semantic Scholar [semanticscholar.org]

- 8. Sonogashira Reaction Using Arylthis compound Salts as Cross-Coupling Partners [organic-chemistry.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photochemical (Hetero-)Arylation of Aryl this compound Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sunlight-driven trifluoromethylation of olefinic substrates by photoredox catalysis: A green organic process [comptes-rendus.academie-sciences.fr]

classification of different types of sulfonium reagents

An In-depth Technical Guide to the Classification of Sulfonium Reagents

Introduction to this compound Reagents

This compound reagents are a versatile class of organosulfur compounds characterized by a central sulfur atom bonded to three substituents, bearing a positive charge.[1] In their salt form, they are typically stable, colorless solids soluble in polar organic solvents.[1] The reactivity and classification of these reagents are primarily dictated by the nature of the groups attached to the sulfur atom and the specific reaction conditions employed. Their utility in modern organic synthesis is extensive, ranging from C-C bond formation and the creation of three-membered rings to serving as powerful group-transfer agents in cross-coupling and functionalization reactions.[2][3][4]

This guide provides a comprehensive classification of this compound reagents, detailing their synthesis, reactivity, and applications, with a focus on providing actionable data and protocols for researchers in organic synthesis and drug development.